1-[4-(Hexylsulfanyl)phenyl]-1-propanone
Description
1-[4-(Hexylsulfanyl)phenyl]-1-propanone is a thioether-substituted propiophenone derivative characterized by a hexylsulfanyl (-S-C₆H₁₃) group at the para position of the phenyl ring. Structurally, it belongs to the class of aromatic ketones with alkylsulfanyl substituents. The hexyl chain increases lipophilicity compared to shorter-chain derivatives, influencing solubility, reactivity, and physical properties.
Properties
Molecular Formula |
C15H22OS |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(4-hexylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C15H22OS/c1-3-5-6-7-12-17-14-10-8-13(9-11-14)15(16)4-2/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
GECLFLBOJBHIRO-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=CC=C(C=C1)C(=O)CC |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key structural analogs include:
- Alkylsulfanyl derivatives : Varying alkyl chain lengths (methyl, butyl, hexyl).
- Sulfonyl derivatives: Oxidized thioethers (e.g., 1-[4-(Butylsulfonyl)phenyl]-1-propanone, CAS 69566-98-9) .
- Non-sulfur substituents: Alkyl (e.g., 4'-(tert-butyl)propiophenone, CAS 71209-71-7) or oxygen-containing groups (e.g., trimethylsilyloxy in CAS 33342-89-1) .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Melting and Boiling Points :
- Density and Solubility :
Spectroscopic and Analytical Data
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